1-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone
Overview
Description
“1-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone” is a chemical compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Chemical Reactions Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Scientific Research Applications
Catalytic Applications
- Asymmetric Transfer Hydrogenation of Ketones : Compounds structurally similar to 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone have been utilized in the asymmetric transfer hydrogenation of ketones, using iron(II) and nickel(II) complexes as catalysts. This process affords conversions of 58%-84% within 48 hours, indicating the potential of pyrazolyl derivatives in facilitating such reactions (Magubane et al., 2017).
Synthetic Applications
- Synthesis of Arylhydrazones and Pyrazoles : The reaction of compounds similar to this compound with aromatic diazonium salts leads to the formation of arylhydrazones, which can be further transformed into various pyrazole derivatives. This illustrates the compound's versatility as a precursor in the synthesis of heterocyclic compounds (Mohamed et al., 2001).
- Formation of Fluorescent Pyrazolines : The compound has been used in the synthesis of 1,3,5-triaryl-2-pyrazolines, which exhibit fluorescence properties in the blue region of the visible spectrum. This application underscores its utility in creating fluorescent markers and probes for scientific research (Hasan et al., 2011).
Formation of Metal Complexes
- Polyfluorophenyl Palladium(II) Complexes : Research involving derivatives of this compound has led to the synthesis of novel palladium derivatives exhibiting rich dynamic behavior. These complexes are of interest due to their potential applications in materials science and catalysis (Carrión et al., 2003).
Environmental and Material Science Applications
- Corrosion Inhibition : Derivatives of this compound have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies highlight the potential of such compounds in protecting industrial materials from corrosion, enhancing their durability and lifespan (El Arrouji et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 1-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that the compound interferes with the life cycle ofLeishmania aethiopica and Plasmodium berghei , leading to their death .
Pharmacokinetics
The compound’s high solubility in polar organic solvents suggests it may have good bioavailability.
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . It has been shown to display superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal temperature and pressure . It should be stored under inert gas (nitrogen or argon) at 2-8°c to maintain its stability .
Safety and Hazards
The safety data sheet for a similar compound, “4-Chloro-3,5-dimethyl-1H-pyrazole”, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and is toxic if inhaled . It may cause drowsiness or dizziness, and is suspected of causing cancer and damaging fertility or the unborn child .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives, which include this compound, have diverse pharmacological effects . They have been found to interact with various enzymes and proteins, although the specific interactions of this compound are yet to be identified .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-(4-chloro-3,5-dimethylpyrazol-1-yl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-5(12)4-11-7(3)8(9)6(2)10-11/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRISQWWWQHPQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396692 | |
Record name | 1-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001465-98-0 | |
Record name | 1-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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